Technical Guide: Structure, Synthesis, and Molecular Weight of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate
Technical Guide: Structure, Synthesis, and Molecular Weight of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate
This guide details the structural characteristics, synthesis, and molecular properties of tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate , a critical halogenated pyridine scaffold used in medicinal chemistry for the development of complex heterocycles.[1]
[1]
Executive Summary
tert-Butyl (4-bromo-6-chloropyridin-2-yl)carbamate is a orthogonally functionalized pyridine building block.[1][2][3] Its value lies in the distinct reactivity profiles of its three functional handles: the chlorine (C6), the bromine (C4), and the Boc-protected amine (C2). This "tri-functional" nature allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an essential intermediate in the synthesis of pharmaceutical candidates targeting kinases and GPCRs.
Structural Characterization & Molecular Weight[1]
Chemical Identity
The compound consists of a pyridine ring substituted at the 2, 4, and 6 positions.[2] The tert-butoxycarbonyl (Boc) group protects the amine at C2, rendering it inert to many nucleophilic attacks while enhancing solubility in organic solvents.
| Property | Data |
| IUPAC Name | tert-Butyl N-(4-bromo-6-chloropyridin-2-yl)carbamate |
| CAS Number | 1823510-75-3 |
| Molecular Formula | C |
| Molecular Weight (Average) | 307.57 g/mol |
| Monoisotopic Mass | 305.9771 Da ( |
| Physical State | White to off-white solid |
Isotopic Distribution Analysis
Due to the presence of both Bromine (
-
Peak A (100%): 305.98 Da (
Br, Cl) -
Peak B (~130%): 307.98 Da (Combined
Br+ Cl and Br+ Cl) -
Peak C (~30%): 309.97 Da (
Br, Cl)[1]
Structural Visualization
The following diagram illustrates the connectivity and the steric environment of the functional groups.
Figure 1: Functional connectivity map highlighting the chemoselective handles.
Synthesis & Methodology
The synthesis typically proceeds via the protection of the precursor amine, 4-bromo-6-chloropyridin-2-amine (CAS 1206250-19-2).[1] This reaction must be carefully controlled to avoid bis-protection (formation of the imide).[1]
Reagents and Materials
-
Precursor: 4-Bromo-6-chloropyridin-2-amine (1.0 equiv)[1]
-
Reagent: Di-tert-butyl dicarbonate (Boc
O) (1.1 – 1.2 equiv)[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Base: Triethylamine (Et
N) (1.5 equiv)[1]
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 4-bromo-6-chloropyridin-2-amine and anhydrous DCM under an inert atmosphere (N
or Ar). -
Base Addition: Add Et
N followed by catalytic DMAP. Stir at 0 °C for 10 minutes. -
Bocylation: Add Boc
O (dissolved in minimal DCM) dropwise to the reaction mixture.-
Note: Slow addition prevents the formation of the
-diBoc byproduct.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][4]
-
Workup: Quench with saturated aqueous NH
Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).
Reaction Workflow Diagram
Figure 2: Synthetic pathway and potential side-reaction control.
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR ( H NMR)
The pyridine ring protons (H3 and H5) are meta-positioned and will appear as distinct singlets or meta-coupled doublets (
- ~1.50 ppm (s, 9H): The characteristic tert-butyl group (Boc).
- ~7.80 - 8.20 ppm (s/d, 1H): H3 proton (deshielded by the adjacent carbamate).[1]
- ~7.40 - 7.60 ppm (s/d, 1H): H5 proton (between Br and Cl).
- ~10.0+ ppm (br s, 1H): Carbamate N-H proton.
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI (+)
-
Target Mass:
(for Br/ Cl). -
Fragment Loss: A loss of 56 Da (isobutene) or 100 Da (Boc group) is commonly observed in the source, leading to peaks at
or (the free amine).
Applications in Drug Discovery[6][7]
This scaffold is a "privileged structure" for library generation due to the reactivity hierarchy of its halogens:
-
C4-Bromine: Most reactive towards Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature or mild heating.[1]
-
C6-Chlorine: Reacts only under forcing conditions or using specialized ligands (e.g., Buchwald precatalysts), allowing for a second diversification step after the C4 position has been modified.
-
C2-Amine: The Boc group can be removed (TFA/DCM) to reveal the free amine for amide coupling or urea formation.[1]
References
-
PubChem. (2025).[2][5] Compound Summary for 2-Amino-4-bromo-6-chloropyridine. National Library of Medicine. Retrieved February 25, 2026, from [Link]
Sources
- 1. 159603-71-1|tert-Butyl (6-chloropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. Tert-butyl (6-bromopyridin-2-YL)carbamate | C10H13BrN2O2 | CID 13040380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 679392-20-2|tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. 1206250-19-2|4-Bromo-6-chloropyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]
